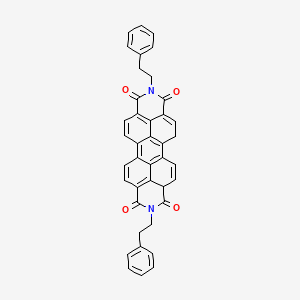
2,9-Diphenethyl-3a,6-dihydro-anthra
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Diphenethyl-3a,6-dihydro-anthra is an organic compound with a complex structure that includes phenethyl groups and a partially hydrogenated anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diphenethyl-3a,6-dihydro-anthra typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Diphenethyl-3a,6-dihydro-anthra can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the anthracene core to a fully hydrogenated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Halogenated phenethyl derivatives.
Aplicaciones Científicas De Investigación
2,9-Diphenethyl-3a,6-dihydro-anthra has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,9-Diphenethyl-3a,6-dihydro-anthra involves its interaction with various molecular targets. The phenethyl groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. The compound may also interact with cellular membranes, altering their properties and influencing cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,9-Diphenethyl-3a,6-dihydro-anthracene: A closely related compound with similar structural features.
2,9-Diphenethyl-3a,6-dihydro-phenanthrene: Another compound with a similar core structure but different ring fusion.
Uniqueness
2,9-Diphenethyl-3a,6-dihydro-anthra is unique due to its specific substitution pattern and the presence of phenethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C40H28N2O4 |
|---|---|
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H28N2O4/c43-37-29-15-11-25-27-13-17-31-36-32(40(46)42(39(31)45)22-20-24-9-5-2-6-10-24)18-14-28(34(27)36)26-12-16-30(35(29)33(25)26)38(44)41(37)21-19-23-7-3-1-4-8-23/h1-13,15-18,30H,14,19-22H2 |
Clave InChI |
XBRCPAMBVIZHBB-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C3=C(C=CC4=C5C=CC6=C7C5=C(C1=C43)C=CC7C(=O)N(C6=O)CCC8=CC=CC=C8)C(=O)N(C2=O)CCC9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


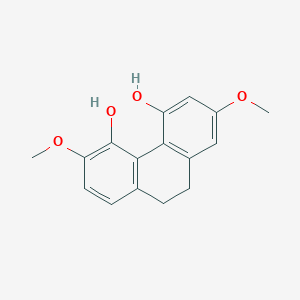
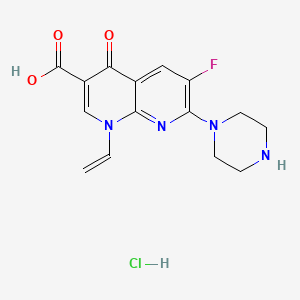
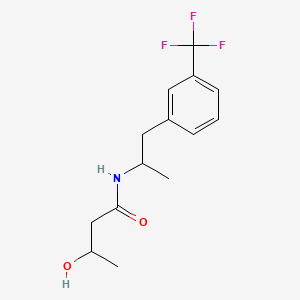
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)

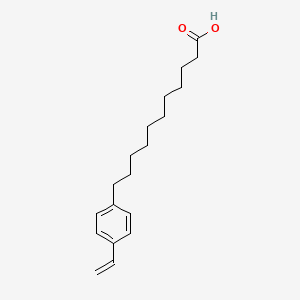
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

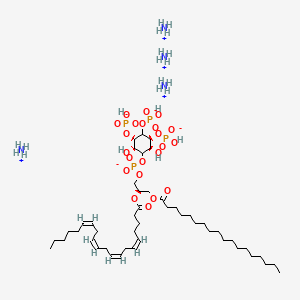
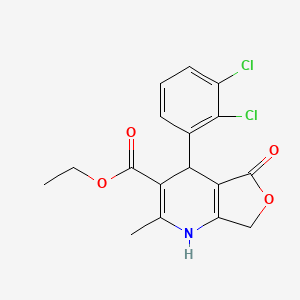
![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
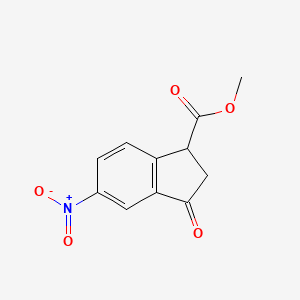
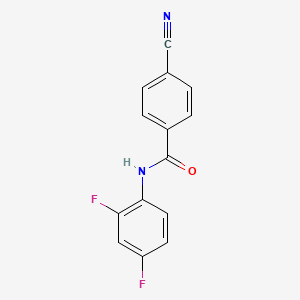
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
